![molecular formula C11H9N3O B017338 3-甲基-2-羟基-3H-咪唑并[4,5-F]喹啉 CAS No. 144486-08-8](/img/structure/B17338.png)

3-甲基-2-羟基-3H-咪唑并[4,5-F]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

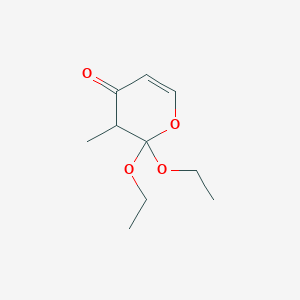

Synthesis Analysis

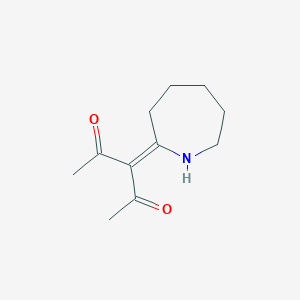

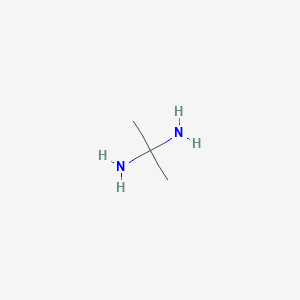

The synthesis of similar compounds, like 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline, involves the Weidenhagen reaction of quinoline-5,6-diamine with thiophene-2-carbaldehyde, followed by methylation in KOH-DMSO to yield isomeric 1-methyl and 3-methyl derivatives, with the 3-methyl derivative being predominant. This process showcases a method that could potentially be adapted for the synthesis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline by introducing a hydroxy group at the appropriate position (Aleksandrov, El’chaninov, & Dedeneva, 2012).

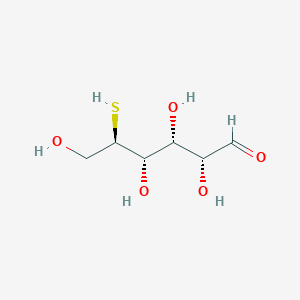

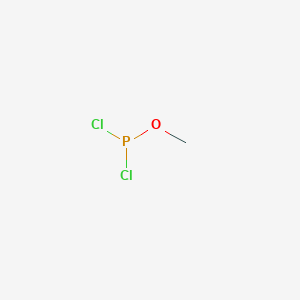

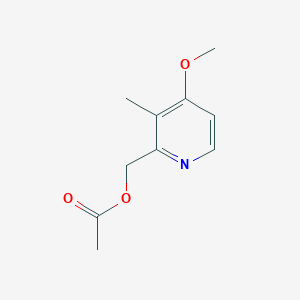

Molecular Structure Analysis

The molecular structure of compounds within this family, such as the 1-Methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride monohydrate, shows a nearly planar configuration. This suggests that 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline likely also possesses a planar structure, facilitating specific electronic and intermolecular interactions critical for its chemical reactivity and potential biological activity (Kettmann et al., 2002).

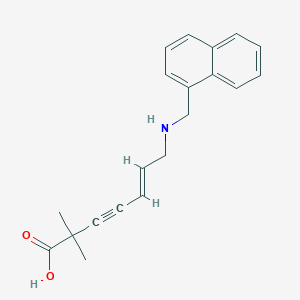

Chemical Reactions and Properties

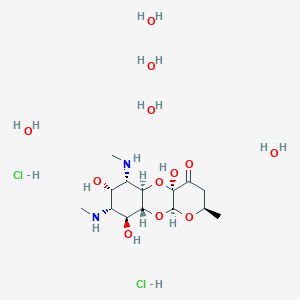

The reactivity of imidazo[4,5-f]quinoline compounds with electrophiles, such as methyl halides or methyl benzenesulfonate, can result in the formation of N-methylimidazoquinolinium salts. This reactivity pattern indicates that 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline might undergo similar electrophilic substitution reactions, contributing to its chemical versatility (Simonov, Khristich, & Poludnenko, 1967).

Physical Properties Analysis

While specific physical properties of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline are not directly available in the literature, analogous compounds demonstrate solubility in common organic solvents and stability under standard conditions. These properties are essential for practical applications in chemical syntheses and potential industrial processes.

Chemical Properties Analysis

The chemical properties of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be inferred from similar compounds. For instance, the introduction of a methyl group in the imidazoquinoline structure significantly affects its mutagenicity, which suggests that substitutions on the imidazoquinoline nucleus can drastically alter the chemical behavior of these compounds (Nagao et al., 1981).

科学研究应用

药理学潜力

咪唑并[4,5-F]喹啉衍生物已知在许多疾病条件中起着至关重要的作用 . 由于它们与嘌呤的结构相似,因此被发现具有潜在的治疗意义 .

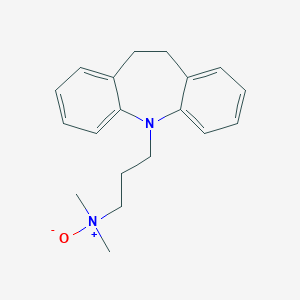

GABA A 受体调节

这些化合物最早发现的生物活性是作为 GABA A 受体正向变构调节剂 . 这表明它们在治疗神经系统疾病方面有潜在的应用。

质子泵抑制

发现该组化合物具有质子泵抑制剂的作用 . 这使得它们在治疗胃酸倒流和胃溃疡等疾病方面可能有用。

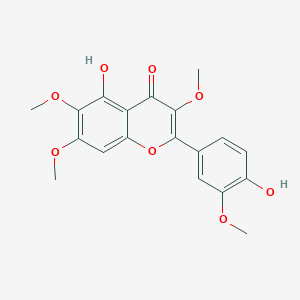

芳香化酶抑制

发现一些咪唑并[4,5-F]喹啉衍生物能够抑制芳香化酶 , 这种酶在雌激素的生物合成中起着关键作用。 这表明它们在治疗雌激素依赖性癌症方面有潜在的应用。

抗炎活性

还发现这些化合物具有抗炎特性 . 这使得它们在治疗各种炎症性疾病方面可能有用。

抗癌活性

咪唑并[4,5-F]喹啉衍生物能够影响癌细胞正常功能所需的许多细胞通路 . 这表明它们在癌症治疗方面有潜在的应用。

遗传毒性

“3-甲基-2-羟基-3H-咪唑并[4,5-F]喹啉”已被发现能够诱导各种人类培养细胞中的突变、染色体畸变、姐妹染色单体交换、微核和非计划性 DNA 合成 . 这种遗传毒性可能对其安全性及其潜在的治疗用途有影响。

合成

安全和危害

作用机制

Target of Action

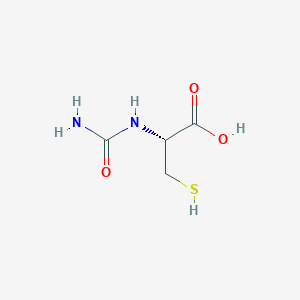

Similar compounds such as 2-amino-3-methylimidazo[4,5-f]quinoline (iq) are known to interact with the cytochrome p450 isoform cyp1a2 .

Mode of Action

For instance, IQ is metabolized by CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .

Biochemical Pathways

It’s known that iq, a related compound, undergoes metabolic activation involving acetylation and hydroxylation .

Pharmacokinetics

It’s soluble in dmf, ethanol, and methanol , which suggests that it may have good bioavailability.

Result of Action

Related compounds like iq are known to induce formation of single-base substitutions and exon deletions, and increase cell death in vitro in a concentration-dependent manner .

Action Environment

It’s known that related compounds like iq are found in high temperature-cooked meats and tobacco smoke , suggesting that environmental factors such as diet and smoking could potentially influence its action.

属性

IUPAC Name |

3-methyl-1H-imidazo[4,5-f]quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUQMXXXXPNYEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434136 |

Source

|

| Record name | 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144486-08-8 |

Source

|

| Record name | 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。